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Compound Name: 4-chloro-3-nitro-1H-quinolin-2-one

Cat. No.: B1222321
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Executive Summary & Structural Context[2][3][4][5]
[6]

Target Molecule: 4-Chloro-3-nitro-1H-quinolin-2-one

Molecular Formula:

[1]

Exact Mass: 223.999[1]

Key Functional Groups: Lactam (Amide), Nitro (

), Aryl Chloride.[1]

Role: High-value scaffold for

displacements at the C-4 position.
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Synthesis & Impurity Profile
To accurately interpret spectra, one must understand the synthesis pathway.[1] The target is

typically generated via deoxygenative chlorination of 4-hydroxy-3-nitro-1H-quinolin-2-one using

phosphorus oxychloride (

).

Critical Impurities to Monitor:

Unreacted Precursor: 4-hydroxy-3-nitro-1H-quinolin-2-one (Broad OH stretch in IR,

deshielded OH proton in NMR).

Hydrolysis Product: Reversion to the hydroxy form due to moisture sensitivity of the C-Cl

bond.[1]

Regioisomers: Rare, but 2,4-dichloro-3-nitroquinoline can form if the lactam carbonyl is also

chlorinated (usually requires

).

Synthesis Workflow & Characterization Logic
The following DOT diagram illustrates the synthesis logic and the critical spectroscopic

checkpoints (CP) required to validate the transformation.

4-Hydroxy-3-nitro-
1H-quinolin-2-one

POCl3 / DMF
(Deoxygenative Chlorination)

Reflux, 2-4h 4-Chloro-3-nitro-
1H-quinolin-2-one

Isolation

CP1: IR
Loss of OH stretch
Appearance of C-Cl

CP2: 1H NMR
Loss of OH peak (~13 ppm)

Shift of H-5

CP3: MS
Cl Isotope Pattern (3:1)
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Caption: Synthesis workflow with integrated Spectroscopic Checkpoints (CP) for validation.

Nuclear Magnetic Resonance (NMR) Profiling
NMR is the primary tool for structural confirmation.[1] The substitution of the electron-donating

Hydroxyl group (-OH) with the electron-withdrawing Chlorine (-Cl) at position 4 induces specific

chemical shift changes.

Experimental Protocol: H and C NMR
Solvent Selection: Dissolve 5-10 mg of sample in DMSO-

.

may be used but solubility is often poor for nitro-quinolones.

Instrument: 400 MHz or higher recommended to resolve aromatic coupling.[1]

Temperature: 298 K.

Data Interpretation Table
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Nucleus Signal

Chemical
Shift (

, ppm)

Multiplicity Assignment
Mechanistic
Insight

H NH 12.5 - 13.0 Broad Singlet H-1 (Lactam)

Exchangeabl

e with

.

H H-5 8.20 - 8.35
Doublet (

Hz)
Ar-H (Peri)

Deshielded

by the

adjacent Nitro

group (C-3)

and Cl (C-4).

[1]

H H-7 7.80 - 7.95
Triplet/Multipl

et
Ar-H

Typical

aromatic

range.[1]

H H-8 7.50 - 7.65 Doublet Ar-H

Adjacent to

Lactam

Nitrogen.

H H-6 7.40 - 7.55
Triplet/Multipl

et
Ar-H

Typical

aromatic

range.[1]

C C=O ~158.0 Quaternary C-2
Lactam

carbonyl.

C C-Cl
~138.0 -

142.0
Quaternary C-4

Upfield shift

relative to C-

OH precursor

(~165 ppm)

due to loss of

resonance

donation.[1]
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C C-NO2
~130.0 -

135.0
Quaternary C-3

Strongly

shielded by

ortho-

substituents.

[1]

Critical Validation: The most significant indicator of successful reaction is the disappearance of

the enolic OH proton which typically appears at

13.5–14.0 ppm in the precursor.[1] If this peak remains, the reaction is incomplete.

[1]

Infrared Spectroscopy (FT-IR)
FT-IR provides a rapid "fingerprint" assessment of functional group transformation.

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Resolution: 4

.

Scans: 16-32.

Diagnostic Bands[7][8][9]
Absence of OH Stretch: The precursor displays a broad, intense band at 3200–3500

.[1] The product should show no broad absorption here, only the sharper N-H stretch.[1]

Lactam Carbonyl (C=O): Strong band at 1660–1690
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.[1]

Nitro Group (

): Two distinct bands.[1]

Asymmetric stretch: 1520–1540

.[1]

Symmetric stretch: 1340–1350

.[1]

Aryl Chloride (C-Cl): Medium intensity band at 700–780

.[1]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of chlorine via its unique

isotopic signature.[1]

Fragmentation Pathway (EI/ESI)
The presence of the Nitro group and Chlorine directs the fragmentation.[1]

Molecular Ion (

): m/z 224 (for

) and 226 (for

).[1]

Base Peak: Often

or

.
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Isotope Pattern Analysis
Chlorine has two stable isotopes:

(75.78%) and

(24.22%).[1]

Observation: You must observe an M and M+2 peak pattern with an intensity ratio of

approximately 3:1.[1]

Significance: This confirms the substitution of OH (which has no M+2 isotope effect) with Cl.

[1]

Molecular Ion [M]+
m/z 224 / 226 (3:1 Ratio)

[M - NO2]+
m/z 178 / 180

- NO2 (46)

[M - Cl]+
m/z 189

- Cl (35/37)

[M - NO2 - Cl]+
m/z 143

- Cl

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry fragmentation pathway for 4-chloro-3-nitro-1H-
quinolin-2-one.

X-Ray Crystallography (Optional but Definitive)
While not always routine, single-crystal X-ray diffraction (XRD) provides absolute structural

proof, particularly for confirming the tautomeric state (Lactam vs. Lactim).[1]

Crystal Growth: Slow evaporation from Ethanol/DMF or Acetonitrile.[1]
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Expected Space Group: Monoclinic (

) is common for planar quinolone derivatives.[1]

Key Feature: Planar bicyclic system with the Nitro group potentially twisted out of plane due

to steric hindrance with the C-4 Chlorine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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